1-Ethynyl-1-(fluoromethyl)cyclopropane

Description

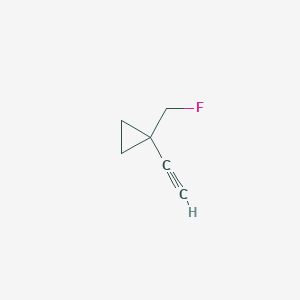

1-Ethynyl-1-(fluoromethyl)cyclopropane is a strained cyclopropane derivative featuring an ethynyl (C≡CH) and a fluoromethyl (CH₂F) group attached to the same carbon atom of the three-membered ring. The cyclopropane ring’s inherent angle strain (~60° bond angles) and the electronic effects of its substituents make this compound highly reactive and structurally unique.

Properties

IUPAC Name |

1-ethynyl-1-(fluoromethyl)cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F/c1-2-6(5-7)3-4-6/h1H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNUWTMPEHSUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228783-15-9 | |

| Record name | 1-ethynyl-1-(fluoromethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Ethynyl-1-(fluoromethyl)cyclopropane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with ethynyl and fluoromethyl reagents under specific conditions. Industrial production methods typically involve bulk custom synthesis, where the compound is manufactured in large quantities for research and commercial purposes .

Chemical Reactions Analysis

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [3+2] cycloadditions under catalytic or thermal conditions. For example:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole-functionalized cyclopropanes (Fig. 1A).

-

Photochemical [2+2] cycloaddition with alkenes forms bicyclic structures, as observed in related ethynylcyclopropanes .

Table 1: Cycloaddition Outcomes with Ethynylcyclopropanes

Electrophilic Substitution

The fluoromethyl group undergoes nucleophilic substitution (Sₙ2) due to the electron-withdrawing effect of fluorine. For example:

-

Hydrolysis with aqueous NaOH produces 1-hydroxymethyl-1-ethynylcyclopropane .

-

Amination with primary amines yields fluoromethylamine derivatives.

Mechanistic Insight : The cyclopropane ring’s strain polarizes the C–F bond, enhancing leaving-group ability. Base-mediated deprotonation generates a carbanion intermediate, facilitating substitution .

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven cleavage under acidic or radical conditions:

-

Acid-catalyzed ring-opening (e.g., H₂SO₄) generates allylic fluorides via carbocation rearrangement .

-

Radical-initiated cleavage (e.g., AIBN) produces conjugated dienes, as demonstrated in related systems .

Oxidation and Reduction

-

Oxidation : The ethynyl group is oxidized to a ketone using KMnO₄ or CrO₃, yielding 1-(fluoromethyl)-1-carbonylcyclopropane .

-

Reduction : Hydrogenation (H₂/Pd) converts the ethynyl group to an ethyl moiety, forming 1-(fluoromethyl)-1-ethylcyclopropane .

Table 2: Redox Reactions of Ethynyl Groups

| Starting Material | Reagent | Product | Selectivity (cis:trans) | Ref. |

|---|---|---|---|---|

| Ethynylcyclopropane | H₂, Pd/C | Ethylcyclopropane | 3:1 | |

| Ethynylcyclopropane | KMnO₄, H₂O | Carbonylcyclopropane | N/A |

Transition Metal-Catalyzed Functionalization

Rhodium and gold catalysts enable stereoselective transformations:

-

Rh(II)-catalyzed cyclopropanation with alkenes forms polysubstituted cyclopropanes (dr up to 10:1) .

-

Au(I)-mediated alkyne activation triggers cycloisomerization to indenes or allenes .

Key Finding : Bulky silyl groups on ethynyl termini improve diastereoselectivity in cyclopropanation (e.g., TMS vs. TBS) .

Stability and Handling

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

1-Ethynyl-1-(fluoromethyl)cyclopropane serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

- Substitution Reactions: The ethynyl or fluoromethyl groups can be substituted with other functional groups, facilitating the synthesis of more complex molecules. Common reagents for these reactions include halogens and acids.

- Oxidation and Reduction Reactions: The compound can undergo oxidation using strong oxidizing agents, leading to oxidized derivatives, while reduction can yield various reduced forms.

Biological Research

Potential Biological Activities

Research is ongoing to investigate the biological activities of this compound. Preliminary studies suggest that it may interact with specific biomolecules, which could lead to potential therapeutic applications. Its mechanism of action likely involves binding to enzymes or receptors, influencing various biological pathways.

Medicinal Chemistry

Drug Development

The compound is being explored for its potential in drug development. Its structural properties may allow it to serve as a precursor for creating novel pharmaceuticals. For example, studies have demonstrated its compatibility with complex molecular fragments, suggesting that it can be utilized to synthesize derivatives of existing drugs .

Case Study: Late-Stage Functionalization

A notable application of this compound is in late-stage functionalization of drug-like molecules. Researchers have successfully synthesized alkynylcyclopropane derivatives from established drugs, showing the compound's utility in modifying existing therapeutic agents for improved efficacy or reduced side effects .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is used in the production of specialty chemicals. Its unique reactivity makes it suitable for creating materials with specific properties required in various applications, including polymers and agrochemicals .

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| 1-Ethynylcyclopropane | Lacks fluoromethyl group | Organic synthesis |

| 1-(Fluoromethyl)cyclopropane | Lacks ethynyl group | Less reactive than derivatives |

| Cyclopropane | Parent compound, minimal reactivity | Basic chemical studies |

This comparison illustrates how the presence of both ethynyl and fluoromethyl groups in this compound enhances its reactivity and application potential compared to its simpler counterparts.

Mechanism of Action

The mechanism of action of 1-Ethynyl-1-(fluoromethyl)cyclopropane involves its interaction with molecular targets and pathways within biological systems. The ethynyl and fluoromethyl groups play a crucial role in its reactivity and interactions. The compound can bind to specific enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Ethynyl vs. Nitro/Amino Substituents

- 1-Ethynylcyclopropanamine hydrochloride (): The ethynyl group in this compound enhances reactivity toward nucleophiles or electrophiles due to its electron-withdrawing nature. However, the adjacent amine group introduces basicity, which is absent in 1-ethyl-1-(fluoromethyl)cyclopropane. The fluoromethyl group in the latter may reduce nucleophilic attack at the cyclopropane ring compared to amino-substituted analogs .

- DA cyclopropane (): This compound, with donor-acceptor (DA) substituents, exhibits higher reactivity than nitrocyclopropanes. For example, DA cyclopropane fully reacts with aniline in 15 hours, whereas 1-nitrocyclopropane-1-carboxylate requires longer. The fluoromethyl and ethynyl groups in the target compound likely induce intermediate reactivity due to competing electronic effects (fluorine’s electronegativity vs. ethynyl’s electron withdrawal) .

Fluorinated vs. Oxygenated Cyclopropanes

- Methoxy- and keto-mycolic acids (MMA/KMA) (): Oxygenated cyclopropanes (e.g., methoxy or keto groups) exhibit stereochemical preferences (cis/trans cyclopropane configurations) in biological systems.

- In cyclopropanes, fluorine’s inductive effects could reduce ring strain by redistributing electron density, contrasting with electron-donating groups like methyl .

Structural and Spectroscopic Comparisons

- NMR chemical shifts (): Cyclopropane anisotropy significantly influences proton chemical shifts (δH). For example, in compound 14 (), a shorter distance between Hb protons and the cyclopropane ring results in upfield shifts. The fluoromethyl group’s electron-withdrawing effect in 1-ethyl-1-(fluoromethyl)cyclopropane could further deshield adjacent protons, creating distinct NMR signatures compared to methyl- or methoxy-substituted analogs .

- X-ray crystallography (): Derivatives like 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide reveal bond-length distortions (~1.50–1.54 Å for cyclopropane C–C bonds). Fluorine’s smaller atomic radius compared to methyl or methoxy groups may reduce steric clashes, preserving bond angles closer to idealized cyclopropane geometry .

Data Tables

Table 1: Substituent Effects on Cyclopropane Properties

Biological Activity

1-Ethynyl-1-(fluoromethyl)cyclopropane, a compound with the CAS number 2228783-15-9, has garnered interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicine, and comparison with similar compounds.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with an ethynyl group and a fluoromethyl group. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The ethynyl group may facilitate binding interactions through π-stacking or hydrophobic interactions, while the fluoromethyl group can enhance metabolic stability and lipophilicity, potentially leading to increased bioavailability.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cellular function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, possibly through inhibition of bacterial growth by targeting specific enzymes.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, with the compound demonstrating cytotoxic effects against certain cancer cell lines.

Case Studies

- Anticancer Research : A study explored the effects of this compound on A2780 ovarian cancer cells. Results indicated significant cytotoxicity compared to control groups, suggesting its potential as an anticancer agent.

- Antimicrobial Screening : Another study assessed the compound's efficacy against various bacterial strains. The findings revealed that it inhibited growth in several Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Ethynylcyclopropane | Lacks fluoromethyl substitution | Moderate antimicrobial activity |

| 1-Fluoromethylcyclopropane | Lacks ethynyl group | Limited biological activity |

| 1-Ethynyl-2-fluorocyclopropane | Contains both groups but different positioning | Enhanced cytotoxicity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethynyl-1-(fluoromethyl)cyclopropane, and how do reaction conditions influence yields?

- Methodological Answer: The synthesis often involves cyclopropanation of fluoromethyl-substituted alkynes. A key approach is the reaction of 1-alkynyl-1-chlorocyclopropanes with fluoromethylating agents (e.g., DAST) under controlled conditions. For example, fluorination of a 5′-hydroxymethyl intermediate using DAST in dichloromethane yields fluoromethyl derivatives (see nucleoside synthesis in ). Reaction temperature (-20°C to 0°C) and stoichiometry (1:1.2 molar ratio of precursor to DAST) are critical to minimize side reactions like ring-opening. Yield optimization requires inert atmospheres (N₂/Ar) and moisture-free solvents .

Q. How can the structural conformation of this compound be experimentally validated?

- Methodological Answer: X-ray crystallography is the gold standard for confirming cyclopropane ring geometry and substituent spatial arrangement. For dynamic analysis, ¹H/¹³C NMR can detect ring strain via characteristic upfield shifts (e.g., cyclopropane C-H protons at δ 0.5–1.5 ppm). Computational validation using DFT (B3LYP/6-311+G(d,p)) complements experimental data by modeling bond angles (e.g., ~60° for cyclopropane) and electron density distribution .

Q. What factors govern the reactivity of the ethynyl and fluoromethyl groups in this compound?

- Methodological Answer: The ethynyl group undergoes Sonogashira coupling or click chemistry (e.g., CuAAC) due to its sp-hybridized carbon, while the fluoromethyl group participates in SN2 substitutions or hydrogen-bonding interactions. Reactivity is modulated by steric hindrance from the cyclopropane ring and electronic effects (e.g., fluorine’s electronegativity). For instance, fluoromethyl enhances metabolic stability in bioactive analogs, as seen in nucleoside phosphoramidites .

Advanced Research Questions

Q. How do computational force fields (e.g., OPLS-AA) model the cyclopropane ring’s strain in this compound, and what discrepancies exist with QM data?

- Methodological Answer: OPLS-AA parameters for cyclopropanes (bond lengths: 1.51 Å, angles: 60°) approximate ring strain but underestimate torsional barriers. Hybrid force matching improves angle bending terms (see Table 1 in ), yet deviations persist in out-of-plane distortions. QM/MM simulations (MP2/cc-pVTZ) better capture strain energy (~27 kcal/mol) and vibrational modes, critical for drug design .

Q. What experimental and computational strategies resolve contradictions in cyclopropane ring stability vs. reactivity?

- Methodological Answer: Despite inherent strain (Baeyer’s theory), steric protection from bulky substituents (e.g., ethynyl/fluoromethyl) stabilizes the ring. Kinetic stability is assessed via thermal decomposition (TGA) and ring-opening kinetics (e.g., with HBr). Paradoxically, cyclopropane peptides show conformational rigidity ( ), while small molecules undergo strain-driven reactions ( ). Multivariate analysis (PCA) of substituent electronic/steric parameters reconciles these trends .

Q. Can this compound serve as a bioisostere in drug design, and what are its pharmacokinetic implications?

- Methodological Answer: The cyclopropane ring mimics rigid hydrocarbon chains, while fluoromethyl enhances metabolic stability (C-F bond inertia). In δ-peptide foldamers ( ), cyclopropane enforces helical conformations, improving target binding. ADMET profiling should assess logP (fluoromethyl increases hydrophobicity) and CYP450 interactions (fluorine reduces oxidative metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.